molecular formula C11H17NO B15273450 N-(butan-2-yl)-2-methoxyaniline

N-(butan-2-yl)-2-methoxyaniline

Cat. No.: B15273450
M. Wt: 179.26 g/mol
InChI Key: IRVVMONEHZRXFI-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2-methoxyaniline is a secondary amine featuring a 2-methoxyphenyl group attached to a branched butan-2-yl substituent. The methoxy group at the ortho position of the aromatic ring and the branched alkyl chain influence its electronic and steric properties, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N-butan-2-yl-2-methoxyaniline

InChI

InChI=1S/C11H17NO/c1-4-9(2)12-10-7-5-6-8-11(10)13-3/h5-9,12H,4H2,1-3H3

InChI Key

IRVVMONEHZRXFI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=CC=C1OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(butan-2-yl)-2-methoxyaniline can be achieved through several methods. One common approach involves the reaction of 2-methoxyaniline with butan-2-yl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the aniline attacks the carbon atom of the butan-2-yl halide, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(butan-2-yl)-2-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-(butan-2-yl)-2-methoxyaniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-methoxyaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Key Structural Features Key Functional Differences Reference
N-(2-methylbut-3-en-1-yl)-2-methoxyaniline (S1) Allylic 2-methylbut-3-en-1-yl group + 4-nitrobenzenesulfonyl Unsaturated alkyl chain; sulfonamide group
N-(1,1-Difluoropropan-2-ylidene)-2-methoxyaniline 1,1-Difluoropropan-2-ylidene substituent Fluorinated ketimine; electron-withdrawing F
N-(4-Amino-2-methoxyphenyl)butanamide Butanamide group; 4-amino substitution Amide bond; additional amino group

Analysis :

  • Branching and Unsaturation : S1 () introduces an allylic substituent and a sulfonyl group, reducing nucleophilicity compared to the parent amine .
  • Fluorination : The difluorinated compound () exhibits strong electron-withdrawing effects, altering resonance properties and increasing stability. The 55.6 Hz coupling constant in its <sup>1</sup>H NMR (C7CHF2) highlights fluorine’s spin-spin interaction .
  • Amide vs. Amine : The butanamide derivative () replaces the amine with an amide, reducing basicity but enhancing hydrogen-bonding capability and solubility as a hydrochloride salt .

Analysis :

  • The fluorinated compound’s high yield (98%) suggests favorable kinetics due to fluorine’s inductive effects .
  • Moderate yield for S1 (50%) may reflect steric challenges from the sulfonyl group or purification difficulties .

Physicochemical and Reactivity Profiles

Property N-(butan-2-yl)-2-methoxyaniline S1 (Sulfonamide) Difluorinated Derivative Butanamide Derivative
Solubility Moderate (organic solvents) Low (bulky sulfonyl) High (lipophilic F) High (HCl salt)
Nucleophilicity High (secondary amine) Low (sulfonamide) Moderate (ketimine) Low (amide)
Electrophilic Reactivity Activated aromatic ring Deactivated (sulfonyl) Deactivated (F) Activated (amino group)

Analysis :

  • The parent compound’s secondary amine enables nucleophilic alkylation or arylation, whereas sulfonamide (S1) and amide derivatives are less reactive .
  • Fluorine’s electron-withdrawing nature in reduces aromatic electrophilic substitution reactivity but enhances stability .

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